molecular formula C8H8IN3O2S B15345072 3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine

3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine

Katalognummer: B15345072
Molekulargewicht: 337.14 g/mol
InChI-Schlüssel: HXMDUCCUDIQEGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methanesulfonyl group at the 8th position, and a methyl group at the 6th position of the imidazo[1,2-a]pyrazine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine typically involves multistep reactions starting from readily available precursors. Common synthetic approaches include:

    Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-a]pyrazine core.

    Halogenation: Introduction of the iodine atom at the 3rd position can be achieved through halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).

    Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The methyl group at the 6th position can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Coupling: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of deiodinated or demethylated products.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazines.

    Coupling: Formation of biaryl or diaryl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Wirkmechanismus

The mechanism of action of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • 2-Ethyl-6-chloro-imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for drug development and other applications. Additionally, the iodine atom at the 3rd position allows for further functionalization and derivatization, providing opportunities for the synthesis of a wide range of analogs with diverse properties.

Eigenschaften

Molekularformel

C8H8IN3O2S

Molekulargewicht

337.14 g/mol

IUPAC-Name

3-iodo-6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H8IN3O2S/c1-5-4-12-6(9)3-10-7(12)8(11-5)15(2,13)14/h3-4H,1-2H3

InChI-Schlüssel

HXMDUCCUDIQEGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.